molecular formula C6H10ClN3 B1528634 4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole CAS No. 1248251-40-2

4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole

Cat. No.: B1528634
CAS No.: 1248251-40-2
M. Wt: 159.62 g/mol
InChI Key: QHOSJGIKDRFJEV-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antifungal Properties

One of the notable applications of 4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole derivatives is in the synthesis of compounds with significant antifungal properties. Lima-Neto et al. (2012) explored the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols through copper-catalyzed azide-alkyne cycloaddition, also known as click chemistry. The in vitro antifungal activity of these compounds was tested against various Candida species, revealing promising antifungal profiles for halogen-substituted triazole derivatives. This suggests potential pharmaceutical applications in developing antifungal agents (Lima-Neto et al., 2012).

Corrosion Inhibition

Another significant application of this compound derivatives is in the field of corrosion inhibition. Bentiss et al. (2007) investigated the use of 4H-triazole derivatives as inhibitors for the corrosion and dissolution protection of mild steel in hydrochloric acid solutions. Their study found that certain triazole derivatives, particularly 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, exhibited excellent inhibition efficiency, highlighting their potential use in corrosion protection technologies (Bentiss et al., 2007).

Luminescent Materials

In the field of materials science, this compound derivatives have been explored for their potential in creating luminescent materials. Uppal et al. (2011) synthesized a series of rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, demonstrating their luminescent properties in aerated dichloromethane at room temperature. Such materials could have applications in the development of new luminescent probes and sensors (Uppal et al., 2011).

Antimicrobial Properties

The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality have shown potential antimicrobial activities against a variety of bacterial and fungal strains. Kaushik et al. (2016) synthesized these triazoles via Cu(I) catalyzed click reactions and found that some of the compounds exhibited antibacterial, antitubercular, and antifungal activities comparable or even superior to reference drugs. This suggests their potential use in developing new antimicrobial agents (Kaushik et al., 2016).

Properties

IUPAC Name

4-(chloromethyl)-1-propan-2-yltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-5(2)10-4-6(3-7)8-9-10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOSJGIKDRFJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole

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